1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
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Overview
Description
- This compound, also known as methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate , has the chemical formula C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol .
- Its melting point is 113°C , and it boils at approximately 345.7°C .
- The compound exhibits a density of 1.368 g/cm³ (predicted) and a refractive index of 1.581 .
- It is represented by the CAS number 23244-58-8 [1][1].
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it is likely synthesized through organic reactions involving appropriate starting materials.
- Researchers may explore various strategies, such as condensation reactions or multistep syntheses, to obtain this compound.
Chemical Reactions Analysis
Reactivity: The compound can participate in various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers may study its reactivity, stereochemistry, and applications in organic synthesis.
Biology and Medicine: Investigating its biological activity, potential as a drug lead, or interactions with biological targets.
Industry: It could serve as an intermediate in the synthesis of other compounds.
Mechanism of Action
- The precise mechanism by which this compound exerts its effects remains an area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct information on similar compounds. researchers may explore related structures to highlight its uniqueness.
Remember that further research and experimental studies are necessary to fully understand the compound’s properties and applications.
Properties
Molecular Formula |
C21H20N2O6 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[1-(2-methoxyanilino)-1-oxobutan-2-yl] 2-(2,3-dioxoindol-1-yl)acetate |
InChI |
InChI=1S/C21H20N2O6/c1-3-16(20(26)22-14-9-5-7-11-17(14)28-2)29-18(24)12-23-15-10-6-4-8-13(15)19(25)21(23)27/h4-11,16H,3,12H2,1-2H3,(H,22,26) |
InChI Key |
NLBKZWFHZONMMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)OC(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
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